Tert-butyl 5-amino-1H-indole-2-carboxylate

Description

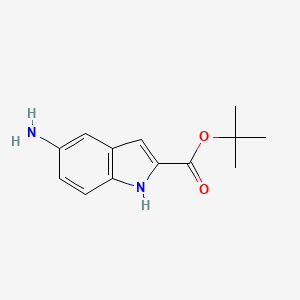

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)11-7-8-6-9(14)4-5-10(8)15-11/h4-7,15H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTGULOCVMYUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(N1)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of tert-Butyl 5-amino-1H-indole-2-carboxylate: A Comprehensive Technical Guide

Introduction & Strategic Rationale

In modern drug discovery, the indole-2-carboxylate scaffold is recognized as a highly privileged pharmacophore. Specifically, tert-butyl 5-amino-1H-indole-2-carboxylate (CAS: 152213-43-9) serves as a critical building block in the development of complex therapeutics, ranging from Factor XIa inhibitors [1] to potent cytotoxins and kinase inhibitors[2].

The strategic selection of this specific intermediate is driven by two structural features:

-

The C5-Amino Group: Acts as a versatile nucleophilic handle for downstream functionalizations, including amide couplings, urea formations, and Buchwald-Hartwig cross-couplings.

-

The C2-tert-Butyl Ester: Provides an orthogonal protecting group strategy. Unlike methyl or ethyl esters, which require basic saponification (often incompatible with base-sensitive functional groups), the tert-butyl ester is highly stable to nucleophiles and bases. It can be cleanly and selectively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) at the final stage of a synthetic sequence.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. The methodologies detailed below are constructed as self-validating systems , ensuring that causality, mechanistic logic, and rigorous analytical characterization drive the synthetic workflow.

Retrosynthetic Analysis & Pathway Design

The most efficient and scalable route to tert-butyl 5-amino-1H-indole-2-carboxylate begins with the commercially available 5-nitro-1H-indole-2-carboxylic acid . The synthesis is executed in two distinct, high-yielding stages: esterification followed by catalytic hydrogenation.

Figure 1: Two-step synthetic workflow for tert-butyl 5-amino-1H-indole-2-carboxylate.

Experimental Methodologies: A Self-Validating Protocol

Step 1: Synthesis of tert-Butyl 5-nitro-1H-indole-2-carboxylate

Mechanistic Causality: Standard Fischer esterification utilizing tert-butanol and catalytic acid is notoriously inefficient due to the steric bulk of the tert-butyl group and the propensity of tert-butanol to undergo acid-catalyzed dehydration to isobutylene. Furthermore, utilizing Boc₂O can lead to competitive N-acylation at the indole nitrogen. To ensure absolute chemoselectivity, we employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that readily undergoes alcoholysis with tert-butanol, leaving the indole N-H intact.

Step-by-Step Protocol:

-

Activation: Charge a flame-dried round-bottom flask with 5-nitro-1H-indole-2-carboxylic acid (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 0.2 M). Add EDCI·HCl (1.5 eq, 15 mmol) and DMAP (0.5 eq, 5 mmol). Stir at 0 °C for 15 minutes under a nitrogen atmosphere to allow the active ester to form.

-

Alcoholysis: Add anhydrous tert-butanol (5.0 eq, 50 mmol) dropwise. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 12 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The self-validating check requires the complete consumption of the highly polar baseline starting material.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove DMAP and urea byproducts), followed by brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting yellow solid is used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 5-amino-1H-indole-2-carboxylate

Mechanistic Causality: The reduction of the highly conjugated 5-nitro group is achieved via catalytic hydrogenation using 10% Palladium on Carbon (Pd/C). This method is explicitly selected over dissolving metal reductions (e.g., Fe/NH₄Cl or SnCl₂) to prevent heavy metal coordination with the resulting aniline and to avoid toxic waste streams. The reaction is completely chemoselective; the indole aromatic system and the tert-butyl ester remain untouched.

Step-by-Step Protocol:

-

Preparation: Dissolve tert-butyl 5-nitro-1H-indole-2-carboxylate (1.0 eq, 8 mmol) in absolute Ethanol (0.1 M) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a blanket of argon to prevent auto-ignition of the catalyst.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring for 4–6 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is validated when the nitro intermediate (m/z 263.1 [M+H]⁺) is entirely replaced by the target amino product (m/z 233.1 [M+H]⁺).

-

Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with hot Ethanol and Ethyl Acetate.

-

Isolation: Concentrate the filtrate in vacuo to yield the product as a pale beige/brown crystalline solid.

Characterization & Analytical Data

To establish absolute trustworthiness in the synthesized batch, the material must conform to the following quantitative analytical parameters. The presence of the tert-butyl group and the primary amine must be unambiguously confirmed.

Table 1: Quantitative Analytical Data Summary

| Analytical Technique | Target Signal / Value | Diagnostic Significance |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.20 (br s, 1H) | Confirms intact indole N-H |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.70 (d, J = 1.5 Hz, 1H) | Characteristic indole C3-H |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 4.65 (br s, 2H) | Validates successful nitro reduction (-NH₂) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.55 (s, 9H) | Validates successful tert-butyl esterification |

| LC-MS (ESI+) | m/z 233.1[M+H]⁺ | Confirms molecular weight (Target MW: 232.28) |

| FT-IR Spectroscopy | 3450, 3350 cm⁻¹ | Primary amine N-H stretching vibrations |

| Melting Point | 145 – 148 °C | Indicator of crystalline purity |

Downstream Applications in Drug Discovery

The utility of tert-butyl 5-amino-1H-indole-2-carboxylate is frequently highlighted in the synthesis of complex pharmaceutical intermediates [3]. In drug development, the C5-aniline moiety is an exceptional nucleophile for peptide coupling reagents (e.g., HATU, T3P) [1, 2]. Once the desired C5-pharmacophore is constructed, the C2-tert-butyl ester is orthogonally cleaved to reveal the free carboxylic acid, which can then undergo further derivatization or act as a critical hydrogen-bond donor/acceptor in the target protein's active site.

Figure 2: Downstream functionalization logic utilizing orthogonal protection strategies.

References

- Title: CN113943259A - Amino acid derivative, preparation method and application thereof.

- Title: US8461117B2 - Chemical linkers and cleavable substrates and conjugates thereof.

- Title: CN112608303B - Piperazine intermediate, preparation method and application thereof.

Stability and storage guidelines for tert-butyl 5-amino-1H-indole-2-carboxylate.

This technical guide details the stability profile and storage protocols for tert-butyl 5-amino-1H-indole-2-carboxylate , a specialized scaffold used in medicinal chemistry.

Chemical Identity & Physicochemical Profile

Compound Name: tert-Butyl 5-amino-1H-indole-2-carboxylate Functional Classification: Electron-rich Heterocyclic Ester Molecular Formula: C₁₃H₁₆N₂O₂ Molecular Weight: 232.28 g/mol [1]

Core Structural Analysis

This molecule integrates three distinct functional units, each dictating specific stability constraints:

-

Indole Core: A bicyclic aromatic system. While generally stable, the pyrrole ring is susceptible to electrophilic attack and oxidation at the C3 position.

-

5-Amino Substituent: A strong electron-donating group (EDG). This significantly increases the electron density of the indole ring, elevating its HOMO energy level and making the compound highly susceptible to oxidative degradation by atmospheric oxygen.

-

tert-Butyl Ester: A bulky, acid-labile protecting group. It provides excellent stability against nucleophilic attack (hydrolysis) under basic conditions but is chemically fragile in the presence of strong acids (e.g., TFA, HCl).

Stability Analysis: Mechanisms of Degradation

To ensure data integrity in drug development, researchers must understand how this compound fails.

A. Oxidative Instability (Primary Threat)

The combination of the electron-rich indole and the primary amine makes this compound prone to auto-oxidation.

-

Mechanism: Atmospheric oxygen can abstract a hydrogen atom or form a charge-transfer complex, leading to the formation of indolenines , dimers , or quinone-imine species.

-

Visual Indicator: The compound transitions from an off-white/pale yellow powder to a brown or black tar. This "browning" is a visual validator of purity loss.

-

Causality: Light exposure accelerates this process via photo-oxidation.

B. Acid-Catalyzed Hydrolysis (Secondary Threat)

The tert-butyl ester is designed to be cleaved by acid.

-

Mechanism: Protonation of the carbonyl oxygen or the ether oxygen leads to the elimination of the tert-butyl cation (which forms isobutylene) and the free carboxylic acid.

-

Trigger: Exposure to acidic vapors (e.g., HCl fumes in a shared hood) or slightly acidic solvents (e.g., unbuffered CDCl₃ which can form HCl over time) will degrade the ester.

C. Thermal Sensitivity

-

Solid State: Generally stable up to ~40-50°C for short periods.

-

Melt/Decomposition: High temperatures (>100°C) can trigger the thermal extrusion of isobutylene from the ester, even without acid catalyst.

Visualization of Degradation Pathways

The following diagram maps the critical failure modes for this specific scaffold.

Figure 1: Primary degradation pathways. Note that oxidation is the dominant risk factor during standard handling.

Storage Protocols

Long-Term Storage (> 1 Month)

To maintain >98% purity over extended periods, adhere to the "Cold-Dark-Inert" protocol.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetic rate of auto-oxidation and thermal elimination of isobutylene. |

| Atmosphere | Argon or Nitrogen | Displaces O₂, preventing oxidative radical formation on the amino-indole core. |

| Container | Amber Glass Vial | Blocks UV/Visible light to prevent photo-excitation of the conjugated indole system. |

| Seal | Teflon-lined Cap + Parafilm | Prevents moisture ingress (hydrolysis risk) and oxygen exchange. |

Short-Term Handling (Benchtop)

-

Solvent Choice: Dissolve only in high-purity, anhydrous solvents (DMSO, DMF, Methanol). Avoid acidic solvents or those prone to peroxide formation (e.g., old THF).

-

Working Time: Limit exposure to air. If weighing out solid, flush the stock vial with inert gas immediately before re-sealing.

-

Solution Stability: Solutions in DMSO are stable for ~24 hours at 4°C. Do not store solutions long-term.

Quality Control & Self-Validating Protocols

Before committing this reagent to a synthesis step, perform this rapid validation workflow.

Step 1: Visual Inspection (The "Traffic Light" Test)

-

🟢 Off-White / Pale Yellow: High Purity (>95%).[2] Safe to use.

-

🟡 Tan / Light Brown: Partial Oxidation (~90%). Purify if used for sensitive kinetics.

-

🔴 Dark Brown / Black: Significant Degradation. Discard.

Step 2: Solubility Check

Dissolve 1 mg in 1 mL of Methanol.

-

Clear Solution: Pass.

-

Turbid/Precipitate: Fail. Indicates formation of insoluble oxidative polymers.

Step 3: Analytical Confirmation (LC-MS / NMR)

-

¹H NMR (DMSO-d₆): Check for the tert-butyl singlet (~1.5-1.6 ppm). Loss of this peak indicates acidolysis. Broadening of aromatic peaks indicates oxidation.

-

LC-MS: Look for the parent ion [M+H]⁺ = 233.3.

-

Warning Sign: Peaks at [M+16] (Oxidation) or [M-56] (Loss of t-Butyl).

-

Handling Workflow Decision Tree

Use this logic flow to determine the appropriate handling procedure based on your experimental needs.

Figure 2: Decision matrix for handling and storage to ensure experimental reproducibility.

References

-

MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Retrieved from [Link]

-

American Elements. (2025). tert-Butyl 5-aminoindoline-1-carboxylate Properties and Safety. Retrieved from [Link]

Sources

A Technical Guide to the Fundamental Reactivity of the 5-Aminoindole Scaffold

Abstract: This technical guide offers an in-depth exploration of the fundamental reactivity of the 5-aminoindole scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science. We will dissect the electronic architecture of the molecule to explain the causality behind its reactivity at its three primary nucleophilic centers: the indole nitrogen (N1), the exocyclic amino group (C5-NH₂), and the electron-rich pyrrole ring (C3). This document moves beyond a simple recitation of reactions to provide a framework for predicting and controlling chemical behavior. We will detail field-proven, self-validating protocols for key transformations including N-alkylation, N-acylation, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. All discussions are grounded in authoritative literature, with comprehensive citations and references provided for verification.

Core Principles: The Electronic Influence of the 5-Amino Group

The indole ring is an intrinsically electron-rich aromatic system, rendering it highly susceptible to electrophilic attack.[1][2] The introduction of an amino group at the C5 position dramatically amplifies this characteristic. As a powerful electron-donating group (EDG) through resonance, the C5-amino moiety significantly increases the electron density of the entire bicyclic system.

This electronic perturbation has three critical consequences that govern the scaffold's reactivity:

-

Enhanced Nucleophilicity of the Indole Ring: The donation of the amino group's lone pair into the benzene portion of the scaffold increases the electron density at the ortho (C4, C6) and para (C7) positions. This activation complements the inherent nucleophilicity of the pyrrole ring, making the entire system highly reactive toward electrophiles.

-

Modulation of N1 Acidity and Nucleophilicity: The electron-donating effect from the C5-amino group slightly increases the basicity (and thus reduces the acidity) of the N1 proton compared to unsubstituted indole. However, upon deprotonation with a suitable base, the resulting indolide anion is a potent nucleophile.[3]

-

Presence of a Second Nucleophilic Center: The C5-amino group itself is a primary aromatic amine, possessing its own nucleophilic character and reactivity profile, distinct from the N1 position.

This duality of reactive sites necessitates a careful and strategic approach to synthesis, often involving protecting groups to achieve regioselectivity. It is also a feature that can be exploited for the creation of complex molecular architectures. Notably, 5-aminoindole and its derivatives can be sensitive and prone to air oxidation, particularly when in solution, a critical consideration for experimental design.[4][5]

Diagram: Loci of Reactivity in 5-Aminoindole

Caption: Key nucleophilic and electrophilic sites on the 5-aminoindole scaffold.

Reactions at the Nitrogen Centers: N1 vs. C5-NH₂

A primary challenge and opportunity in 5-aminoindole chemistry is controlling the regioselectivity of reactions at the two distinct nitrogen atoms. The indole N1 is generally more nucleophilic than the C5-amino group after deprotonation, a principle that can be leveraged for selective functionalization.[6]

N1-Alkylation

Direct alkylation at the N1 position is a fundamental transformation for modifying the scaffold's properties.[3] The reaction proceeds via a standard Sɴ2 mechanism, where the indolide anion, formed by deprotonation with a strong base, acts as the nucleophile.

This protocol is adapted from a general procedure for indole N-alkylation and serves as a robust starting point.[3]

Step 1: Reaction Setup & Deprotonation

-

To a dry, round-bottom flask maintained under an inert atmosphere (e.g., Nitrogen or Argon), add 5-aminoindole (1.0 eq).

-

Add anhydrous Dimethyl Sulfoxide (DMSO) to dissolve the starting material completely with stirring. Anhydrous conditions are critical to prevent quenching the base.

-

Add powdered potassium hydroxide (KOH, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes. The formation of the potassium indolide salt is often accompanied by a noticeable color change.

Step 2: Alkylation

-

Slowly add allyl bromide (1.2 eq) to the reaction mixture via syringe. The addition should be controlled to manage any potential exotherm.

-

Stir the reaction at room temperature.

Step 3: Monitoring & Work-up

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer).

Step 4: Purification

-

Combine the organic layers and wash with brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-allyl-1H-indol-5-amine.[3]

| Parameter | Starting Material (5-Aminoindole) |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol [3] |

| Appearance | Off-white to gray-brown crystalline powder[3] |

| Melting Point | 131-133 °C[3] |

| Table 1: Physicochemical data for the starting material. |

N-Acylation

N-acylation is another key modification, used both to install functional groups and as a protecting group strategy.[7] While C3 acylation can occur under Friedel-Crafts conditions, N1 acylation is readily achieved by treating the indolide anion with an acylating agent like an acyl chloride or anhydride.[8][9] Recent advances have demonstrated highly effective atropenantioselective N-acylation reactions catalyzed by chiral isothioureas, highlighting the scaffold's utility in constructing complex, stereogenic molecules.[10]

Diagram: Workflow for Selective N1-Functionalization

Caption: General workflow for achieving selective reaction at the N1 position.

Protecting Group Strategies

To perform reactions selectively at the C5-amino group or on the indole ring, the N1 position often must be protected. The tert-butyloxycarbonyl (Boc) group is a common choice, introduced using di-tert-butyl dicarbonate (Boc₂O). This protecting group is stable to many reaction conditions but can be easily removed with acid. When it is necessary to protect the C5-amino group, standard amine protecting groups like Boc or benzyloxycarbonyl (Cbz) are employed.[11][12] The choice of protecting group is dictated by the planned subsequent reaction steps and their respective conditions for removal.

Reactivity of the Indole Ring: Electrophilic Aromatic Substitution

The 5-aminoindole scaffold is exceptionally reactive towards electrophiles. The directing effects of the N1 lone pair (to C3) and the C5-amino group (to C4 and C6) combine, but the inherent electronics of the indole system overwhelmingly favor substitution at the C3 position.[1] Attack at C3 proceeds through the most stable carbocation intermediate, which preserves the aromaticity of the benzene ring.

Vilsmeier-Haack Formylation

This reaction is a classic method for installing a formyl (aldehyde) group onto an electron-rich aromatic ring, and for indoles, it occurs with high regioselectivity at the C3 position. The Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), serves as the electrophile. This transformation is a key step in the synthesis of various indole derivatives.[4]

Mannich Reaction

The Mannich reaction introduces an aminomethyl group at the C3 position. It involves the reaction of the indole with formaldehyde and a secondary amine (like dimethylamine) under acidic conditions. The electrophile is the Eschenmoser salt-like iminium ion, which readily attacks the nucleophilic C3 position.[1]

Metal-Catalyzed Cross-Coupling and C-H Functionalization

Modern synthetic methods have enabled the direct functionalization of the indole core through metal-catalyzed cross-coupling reactions. While traditional couplings like Suzuki and Sonogashira require a pre-installed halide, recent advancements allow for direct C-H activation.[13][14][15] For the 5-aminoindole scaffold, palladium-catalyzed regioselective C2-arylation has been reported, offering a powerful tool for building molecular complexity that complements the classical C3-functionalization pathways.[16]

Annulation Reactions: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a tetrahydro-β-carboline ring system, a core structure in many alkaloids.[17][18] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization.[19]

While 5-aminoindole itself is not a direct substrate, 5-aminotryptamine (the corresponding β-aminoethyl derivative) is an ideal precursor. The electron-donating 5-amino group would be expected to facilitate the ring-closing electrophilic substitution step, allowing the reaction to proceed under mild conditions.[17]

Mechanism of the Pictet-Spengler Reaction

Caption: The generalized mechanism of the Pictet-Spengler reaction.

Conclusion

The 5-aminoindole scaffold possesses a rich and versatile reactivity profile governed by the powerful electron-donating nature of its C5-amino substituent. This guide has illuminated the three primary loci of reactivity—the N1 position, the C5-amino group, and the C3 position of the indole ring. By understanding the electronic principles that dictate its behavior, researchers can strategically employ protecting groups and select appropriate reaction conditions to achieve highly specific and complex molecular transformations. From fundamental N-alkylations and acylations to advanced metal-catalyzed C-H functionalizations and classic alkaloid syntheses like the Pictet-Spengler reaction, 5-aminoindole stands as a cornerstone building block for innovation in drug discovery and materials science.

References

-

Chem-Impex. 5-Aminoindole. Available from: [Link]

-

Mezencev, R. et al. (2018). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemistrySelect. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2-Aminoindoles and 5-Amino-indolo[1,2-a]quinazolines. Available from: [Link]

-

DeGraw, J. & Goodman, L. (1964). Synthesis of Some Derivatives of 5-Aminoindole-3-acrylic Acid. Journal of Medicinal Chemistry. Available from: [Link]

-

Kumar, A. et al. (2013). Base-Mediated Chemo- and Stereoselective Addition of 5-Aminoindole/Tryptamine and Histamines onto Alkynes. The Journal of Organic Chemistry. Available from: [Link]

-

Li, Y. et al. (2024). Catalytic N-Acylation for Access to N-N Atropisomeric N-Aminoindoles. ACS Catalysis. Available from: [Link]

-

DeGraw, J. & Goodman, L. (1964). Synthesis of Some Derivatives of 5-Aminoindole-3-acrylic Acid. Journal of Medicinal Chemistry. Available from: [Link]

- Google Patents. KR20070098922A - 5-aminoindole derivatives.

-

Wikipedia. Pictet–Spengler reaction. Available from: [Link]

-

MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]

-

Rhodium.ws. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. Available from: [Link]

-

ACS Publications. Palladium-catalyzed Regioselective C2-arylation of 5-aminoindole. Organic Process Research & Development. Available from: [Link]

-

MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]

-

ChemEurope.com. Pictet-Spengler reaction. Available from: [Link]

-

Nanyang Technological University. Catalytic N-Acylation for Access to N-N Atropisomeric N-Aminoindoles. Available from: [Link]

-

ResearchGate. (2022). RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. Available from: [Link]

-

ACS Publications. Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. Available from: [Link]

-

MDPI. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Available from: [Link]

-

MDPI. Transition Metal Catalyzed Cross-Coupling Reactions. Available from: [Link]

-

ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. Available from: [Link]

-

ACS Publications. Iridium-Catalyzed Regio- and Enantioselective C7-Allylic Alkylation of 4-Aminoindoles. Available from: [Link]

-

PubChemLite. 5-aminoindole, n1-boc protected (C13H16N2O2). Available from: [Link]

-

Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]

-

PubMed. 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography. Available from: [Link]

-

ResearchGate. Proposed mechanism for the water-promoted Pictet–Spengler reaction. Available from: [Link]

-

Beilstein Archives. Chemoselective N-acylation of indoles using thioesters as acyl source. Available from: [Link]

-

ACS Publications. Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Available from: [Link]

-

ResearchGate. Electrophilic Substitution Reactions of Indoles. Available from: [Link]

-

PubChem. 5-Aminoindole. Available from: [Link]

-

SIELC Technologies. 5-Aminoindole. Available from: [Link]

-

Master Organic Chemistry. Nucleophilicity Trends of Amines. Available from: [Link]

-

Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

-

PMC. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. helios.eie.gr [helios.eie.gr]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 18. Pictet-Spengler_reaction [chemeurope.com]

- 19. name-reaction.com [name-reaction.com]

Technical Whitepaper: Safety, Handling, and Synthetic Utility of tert-Butyl 5-amino-1H-indole-2-carboxylate

Executive Summary

In modern drug discovery, the indole scaffold remains a privileged structure due to its prevalence in biologically active natural products and pharmaceuticals. Specifically, tert-butyl 5-amino-1H-indole-2-carboxylate (CAS: 152213-43-9) serves as a critical bifunctional building block[1]. It is extensively utilized in the synthesis of highly potent therapeutics, ranging from coagulation factor XIa inhibitors[2] to complex cytotoxic payloads and cleavable linkers for antibody-drug conjugates (ADCs), such as CC-1065 derivatives[3].

However, the electron-rich nature of the 5-aminoindole system introduces significant handling challenges, including susceptibility to rapid oxidative degradation. This whitepaper provides researchers and process chemists with an authoritative guide on the physicochemical properties, mechanistic handling rationale, and self-validating experimental protocols required to maximize the utility and safety of this compound.

Chemical Profile and Mechanistic Utility

To effectively handle and deploy tert-butyl 5-amino-1H-indole-2-carboxylate, one must understand the causality behind its structural design.

The Orthogonal Deprotection Strategy

The selection of a tert-butyl ester over standard methyl or ethyl esters is a deliberate mechanistic choice in complex synthesis. Methyl and ethyl esters typically require basic saponification (e.g., LiOH, NaOH) for deprotection. In highly functionalized molecules—such as peptide-linked cytotoxins—basic conditions can lead to the hydrolysis of sensitive amide bonds or the epimerization of adjacent chiral centers[3].

The tert-butyl ester provides steric shielding against nucleophilic attack and is completely stable under basic amidation conditions. It can be selectively and cleanly cleaved under strictly acidic conditions (e.g., using Trifluoroacetic acid in dichloromethane), generating the free carboxylic acid without disturbing the rest of the molecular architecture[2].

Physicochemical Data

Quantitative data regarding the compound's physical properties are summarized in Table 1 below to aid in solvent selection and reaction planning.

Table 1: Physicochemical Properties of tert-butyl 5-amino-1H-indole-2-carboxylate

| Property | Value / Description |

| CAS Number | 152213-43-9[1] |

| Molecular Formula | C13H16N2O2[1] |

| Molecular Weight | 232.28 g/mol [1] |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in water |

| Reactivity Profile | Nucleophilic at the 5-amino group; Acid-labile ester |

Hazard Profile and Oxidative Degradation

Like many electron-rich anilines and indole derivatives, this compound poses specific health hazards and requires stringent environmental controls to maintain its integrity.

GHS Classification and Toxicology

The compound is classified under several Global Harmonized System (GHS) hazard statements typical for functionalized indoles[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Mechanistic Toxicology: The primary toxicity of aminoindoles stems from their metabolic activation. In biological systems, electron-rich anilines can be oxidized by cytochrome P450 enzymes into reactive N-hydroxylamines and quinone imines, which can covalently bind to cellular macromolecules. Consequently, rigorous Personal Protective Equipment (PPE)—including nitrile gloves, chemical safety goggles, and a lab coat—must be worn, and all manipulations must occur within a certified fume hood.

Oxidative Stability and Storage Rationale

The 5-amino group donates electron density into the indole ring, significantly lowering the molecule's oxidation potential. Exposure to atmospheric oxygen, ambient light, or moisture catalyzes the formation of nitrogen-centered radicals. These radicals rapidly cascade into quinone imine intermediates, leading to oligomerization. This degradation is visually self-validating: the pristine off-white powder will progressively darken to a deep brown or black upon improper storage.

Storage Protocol: Store the compound at 2–8 °C in a tightly sealed, light-resistant container backfilled with an inert gas (Argon or Nitrogen)[2].

Oxidative degradation pathway of electron-rich aminoindoles upon exposure to air and light.

Experimental Workflow: T3P-Mediated Amidation

A primary application of tert-butyl 5-amino-1H-indole-2-carboxylate is the formation of amide bonds at the 5-position. While traditional coupling agents (e.g., EDC/HOBt or TBTU) are viable[3], Propanephosphonic acid anhydride (T3P) is highly recommended for this specific scaffold[2].

Causality for T3P Selection: T3P is a benign, process-friendly reagent that generates strictly water-soluble phosphonic acid byproducts[5]. Because the resulting functionalized indole products are often highly polar and difficult to separate from organic-soluble coupling byproducts (like ureas from EDC), T3P allows for a self-validating purification via simple aqueous extraction[6]. Furthermore, T3P minimizes the epimerization of chiral carboxylic acids during activation[5].

Step-by-Step Amidation Protocol

This protocol outlines the coupling of a generic carboxylic acid with tert-butyl 5-amino-1H-indole-2-carboxylate[2].

-

Preparation & Inertion: Flame-dry a round-bottom flask and purge with Argon. Add tert-butyl 5-amino-1H-indole-2-carboxylate (1.0 equiv) and the target carboxylic acid (1.0 equiv). Rationale: Argon displacement prevents the oxidative degradation of the aminoindole prior to functionalization.

-

Solvation & Base Addition: Dissolve the reagents in anhydrous ethyl acetate (EtOAc) to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the system without competing for the activated electrophile.

-

Activation: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise add T3P (50% wt solution in EtOAc) (1.5 equiv). Rationale: The formation of the mixed phosphonate anhydride is exothermic; cooling prevents thermal degradation of the sensitive indole core.

-

Coupling & Self-Validation: Remove the ice bath, warm the reaction to 50 °C, and stir for 12–24 hours. Self-Validation Step: Monitor the reaction via TLC (e.g., 50% EtOAc/Hexanes) or LC-MS. The reaction is complete when the highly fluorescent spot corresponding to the starting aminoindole is entirely consumed.

-

Aqueous Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃. Extract the mixture with EtOAc. Wash the combined organic layers sequentially with distilled water and brine. Rationale: The aqueous washes completely partition the T3P byproducts into the aqueous phase, leaving the crude amide in the organic layer[5].

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography if trace impurities remain.

Workflow and mechanistic sequence for T3P-mediated amidation of tert-butyl 5-amino-1H-indole-2-carboxylate.

Waste Management

Contaminated labware and chemical waste containing tert-butyl 5-amino-1H-indole-2-carboxylate must be segregated into designated hazardous organic waste containers. Aqueous layers from the T3P workup, while containing benign phosphonic acid salts, may contain trace amounts of the unreacted aniline and should not be discharged into municipal wastewater systems. Treat all spills by covering with an inert absorbent (e.g., vermiculite or sand), sweeping into a sealed container, and washing the affected area with a 10% bleach solution to oxidize residual amines into easily removable, less hazardous polymeric species.

References

Sources

- 1. molcore.com [molcore.com]

- 2. CN113943259A - Amino acid derivative, preparation method and application thereof - Google Patents [patents.google.com]

- 3. US8461117B2 - Chemical linkers and cleavable substrates and conjugates thereof - Google Patents [patents.google.com]

- 4. 194490-18-1|Ethyl 5-(tert-butyl)-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Amide Coupling Reactions with Tert-butyl 5-amino-1H-indole-2-carboxylate

Introduction: The Strategic Importance of the Indole Scaffold

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] This linkage is a cornerstone of countless pharmaceuticals, natural products, and peptides, valued for its high metabolic stability.[3] Within this context, tert-butyl 5-amino-1H-indole-2-carboxylate emerges as a particularly valuable synthetic building block. Its structure presents a unique combination of features: an electron-rich aromatic amine (an aniline derivative) at the C5 position, ripe for functionalization, and a sterically demanding tert-butyl ester at C2, which influences both reactivity and subsequent deprotection strategies.

However, the coupling of carboxylic acids to the 5-amino group of this indole is not always trivial. Electron-rich anilines can exhibit reduced nucleophilicity compared to aliphatic amines, and the reaction conditions must be carefully selected to ensure efficient conversion while avoiding potential side reactions.[4] This guide provides a detailed exploration of robust protocols for achieving successful amide couplings with this key intermediate, delving into the mechanistic rationale behind reagent selection and offering practical, field-proven methodologies for researchers in organic synthesis and drug discovery.

The Science of Activation: Choosing Your Coupling Reagent

Direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" into a more electrophilic species. The choice of activating reagent is critical and depends on the steric and electronic properties of both coupling partners.[5]

Carbodiimides (EDC) with Benzotriazole Additives (HOBt)

-

Mechanistic Rationale: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and the convenient removal of their urea byproduct.[5] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is prone to racemization and can rearrange into an inactive N-acylurea byproduct.[6] To prevent this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[6][7] HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form a more stable HOBt-active ester.[8] This active ester is sufficiently reactive to be readily acylated by the amine, but is less prone to side reactions.[8][9]

-

Advantages:

-

Cost-effective and readily available.

-

The urea byproduct from EDC is water-soluble, simplifying purification through aqueous workup.[5]

-

-

Considerations:

Uronium/Aminium Salts (HATU)

-

Mechanistic Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly potent coupling reagent derived from HOAt (1-hydroxy-7-azabenzotriazole).[5][11] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[5][12][13] The amine then attacks this active ester to form the amide. The pyridine nitrogen atom within the HOAt core is believed to accelerate the coupling via a neighboring group effect, which stabilizes the transition state.[12]

-

Advantages:

-

Considerations:

-

Higher cost compared to carbodiimide systems.

-

The byproduct, tetramethylurea, is polar and can sometimes be challenging to remove from the desired product via standard chromatography.[14]

-

The order of addition is critical; pre-activation of the carboxylic acid before introducing the amine is recommended to prevent the amine from reacting directly with HATU.[15]

-

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically demanding or electronically deactivated.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Tert-butyl 5-amino-1H-indole-2-carboxylate (1.1 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine)

Step-by-Step Methodology:

-

To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and tert-butyl 5-amino-1H-indole-2-carboxylate (1.1 equiv).

-

Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1–0.5 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Add HATU (1.1 equiv) portion-wise. A color change is often observed.

-

Allow the reaction mixture to stir at 0 °C for 15-30 minutes for pre-activation.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 18 hours.

-

Reaction Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Robust and Cost-Effective Coupling using EDC/HOBt

This protocol is a reliable and economical choice for many standard amide coupling reactions.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Tert-butyl 5-amino-1H-indole-2-carboxylate (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA or Triethylamine (TEA) (2.5 equiv)

-

Anhydrous DMF or Dichloromethane (DCM)

-

Standard workup and purification reagents

Step-by-Step Methodology:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and tert-butyl 5-amino-1H-indole-2-carboxylate (1.1 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM (concentration 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

-

Reaction Monitoring: Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Workup: If using DMF, dilute with ethyl acetate. If using DCM, it can be used directly or diluted. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove the water-soluble EDC-urea byproduct and excess reagents.[4]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: At-a-Glance Protocol Comparison

| Feature | Protocol 1: HATU/DIPEA | Protocol 2: EDC/HOBt/DIPEA |

| Reactivity | Very High | Good to High |

| Substrate Scope | Broad; excellent for hindered substrates | Broad; may be sluggish for challenging substrates |

| Typical Time | 1 - 18 hours[5] | 8 - 24 hours[5] |

| Key Byproducts | Tetramethylurea, HOAt[14] | EDC-Urea, HOBt |

| Purification Ease | Byproducts can be difficult to remove | Water-soluble byproducts are easily removed by aqueous workup |

| Cost | Higher | Lower |

| Racemization Risk | Very Low[5][11] | Low (suppressed by HOBt)[7] |

Visualization of Key Processes

Caption: HATU mechanism proceeds via a highly reactive OAt-ester.

Caption: EDC/HOBt mechanism uses HOBt to form a stable active ester.

Troubleshooting Common Issues

| Problem | Potential Causes | Recommended Solutions |

| Low to No Yield | 1. Inadequate activation of the carboxylic acid. 2. Low nucleophilicity of the 5-aminoindole. [4] 3. Steric hindrance from the carboxylic acid partner. [4] 4. Degraded coupling reagents or wet solvents. | 1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). 2. For HATU, pre-activate the acid with HATU/DIPEA for 10-15 min before adding the amine. 3. Use a slight excess (1.1–1.2 equiv) of the amine and coupling reagent. [4] 4. Ensure all reagents are fresh and solvents are anhydrous. 5. Increase reaction concentration (0.2-0.5 M is a good range). [4] |

| Difficult Purification | 1. Tetramethylurea byproduct from HATU is co-eluting with the product. [14] 2. N-acylurea byproduct from EDC (if HOBt is omitted or insufficient). | 1. For HATU, try a different solvent system for chromatography. If co-elution persists, consider reverse-phase HPLC or crystallization. 2. For EDC reactions, ensure at least 1.0 equivalent of HOBt is used. The N-acylurea is often less polar than the desired product. |

| Multiple Spots on TLC/LC-MS | 1. Side reaction of amine with uronium salt (e.g., HATU) to form a guanidinium byproduct. [15] 2. Decomposition of starting material or product. | 1. Ensure the correct order of addition: mix acid and base, then add HATU, then add the amine. Never mix amine and HATU directly without the acid present. 2. Monitor reaction temperature; some activated esters can be unstable at elevated temperatures. |

Conclusion

The successful acylation of tert-butyl 5-amino-1H-indole-2-carboxylate is readily achievable with the appropriate selection of modern coupling reagents and adherence to optimized protocols. For routine couplings, the EDC/HOBt system offers a reliable and economical pathway, with the significant advantage of an easily removable byproduct. For more challenging substrates where steric hindrance or electronic deactivation is a concern, HATU provides superior reactivity and speed, often ensuring success where other reagents may fail. By understanding the underlying mechanisms and potential pitfalls associated with each method, researchers can confidently and efficiently functionalize this versatile indole scaffold, paving the way for the discovery of novel chemical entities.

References

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

Wikipedia. (n.d.). HATU. Wikipedia. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

Kim Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. YouTube. [Link]

-

ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

-

Gunda, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. [Link]

-

El-Faham, A., & Albericio, F. (2017). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Molecules, 22(8), 1243. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

-

Sharma, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 359-366. [Link]

-

ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

-

Reddit. (2024). HATU coupling - what's the best order?. r/Chempros. [Link]

-

Kumar, D., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3326-3336. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. hepatochem.com [hepatochem.com]

- 3. growingscience.com [growingscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. peptidechemistry.org [peptidechemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. reddit.com [reddit.com]

Application Note: Strategic Utilization of tert-Butyl 5-amino-1H-indole-2-carboxylate in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: tert-Butyl 5-amino-1H-indole-2-carboxylate (CAS: 152213-43-9)

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the design of complex therapeutics—ranging from small-molecule inhibitors to targeted biologic conjugates—relies heavily on bifunctional scaffolds that offer precise, orthogonal reactivity. tert-Butyl 5-amino-1H-indole-2-carboxylate has emerged as a highly versatile building block in drug discovery[1].

As a Senior Application Scientist, I frequently recommend this scaffold for two primary reasons:

-

The C5-Amine (Nucleophilic Anchor): The primary amine at the 5-position of the indole ring serves as an excellent nucleophile for amide coupling, allowing for the attachment of diverse pharmacophores or cleavable peptide sequences.

-

The C2-tert-Butyl Ester (Orthogonal Protection): The bulky tert-butyl group provides immense steric encumbrance, completely shielding the C2-carboxylate from unwanted side reactions during basic or nucleophilic transformations at the C5 position. Crucially, it is completely stable to base-catalyzed hydrolysis but can be cleanly cleaved under mild anhydrous acidic conditions (e.g., using Trifluoroacetic acid, TFA)[2]. This orthogonal stability prevents the premature degradation of newly formed, sensitive amide bonds.

This application note details the validated methodologies for utilizing this scaffold in two cutting-edge therapeutic areas: the synthesis of Coagulation Factor XIa (FXIa) inhibitors and the development of Antibody-Drug Conjugate (ADC) cleavable linkers .

Application I: Synthesis of Coagulation Factor XIa (FXIa) Inhibitors

Scientific Context & Causality

Factor XIa is a critical protease in the intrinsic coagulation pathway. Inhibiting FXIa provides a highly sought-after therapeutic profile: robust anticoagulation with a significantly minimized risk of bleeding compared to traditional anticoagulants. The rigid indole core of tert-butyl 5-amino-1H-indole-2-carboxylate perfectly mimics natural substrate interactions within the FXIa active site, positioning attached functional groups (such as tetrazole-phenyl moieties) for optimal hydrogen bonding[2][3].

For the functionalization of the C5-amine, Propylphosphonic anhydride (T3P) is the coupling reagent of choice[2]. Why T3P? In the synthesis of chiral FXIa inhibitors, maintaining the stereochemical integrity of the carboxylic acid partner is paramount. T3P operates under mild conditions with an exceptionally low rate of epimerization. Furthermore, its byproducts are entirely water-soluble, allowing for a scalable, simple aqueous workup that avoids the tedious chromatography often required by carbodiimide-based reagents (like DCC or EDC).

Step-by-Step Protocol: T3P-Mediated Amide Coupling

Adapted from validated synthetic routes for FXIa inhibitor intermediates[2][3].

Reagents & Materials:

-

tert-Butyl 5-amino-1H-indole-2-carboxylate (1.0 eq)

-

Target Carboxylic Acid (e.g., a substituted chiral propionic acid) (1.0 eq)

-

Propylphosphonic anhydride (T3P, 50% solution in Ethyl Acetate) (1.5 - 2.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

-

Anhydrous Ethyl Acetate (EtOAc)

Methodology:

-

Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve the target carboxylic acid (1.0 eq) and tert-butyl 5-amino-1H-indole-2-carboxylate (1.0 eq) in anhydrous EtOAc (approx. 10 mL per gram of starting material).

-

Base Addition: Add DIPEA (3.0 eq) to the stirring solution at room temperature. The base neutralizes any acidic impurities and deprotonates the carboxylic acid to form the reactive carboxylate.

-

Coupling Activation: Dropwise, add the T3P solution (1.5 eq). Ensure the addition is slow to manage any mild exotherm.

-

Reaction: Elevate the temperature to 50 °C and stir the reaction mixture overnight under a nitrogen atmosphere[2].

-

Workup: Cool the mixture to room temperature. Quench by adding an equal volume of deionized water[3].

-

Extraction & Purification: Separate the organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO₃, 1M HCl, and saturated brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (EtOAc/Hexane gradient) to yield the pure C5-amide intermediate[3].

Application II: Assembly of ADC Cleavable Linkers

Scientific Context & Causality

Antibody-Drug Conjugates (ADCs) rely on linkers that are highly stable in systemic circulation but rapidly cleave upon internalization into target cancer cells. The 5-aminoindole scaffold is frequently utilized to construct self-immolative spacers or peptidyl linkers[4].

In this workflow, the C5-amine is coupled to a linker precursor (such as 4-acetylbenzoic acid or a protease-sensitive dipeptide like Val-Cit). Here, TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in DMF is the optimal system[4]. Why TBTU/DMF? ADC linker precursors are often highly polar and sterically hindered. DMF provides the necessary solvating power, while TBTU rapidly generates a highly reactive OBt-ester intermediate, driving the amidation of the deactivated, electron-poor C5-arylamine of the indole ring to completion at low temperatures (0–5 °C), thereby preventing side-reactions[4].

Step-by-Step Protocol: TBTU-Mediated Linker Assembly

Adapted from ADC linker synthesis protocols[4].

Reagents & Materials:

-

tert-Butyl 5-amino-1H-indole-2-carboxylate (1.0 eq)

-

Linker Precursor (e.g., 4-acetylbenzoic acid) (1.0 eq)

-

TBTU (1.0 - 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

-

Activation: In a dry flask under inert atmosphere, dissolve the linker precursor (1.0 eq) and TBTU (1.0 eq) in anhydrous DMF.

-

Amine Addition: Add tert-butyl 5-amino-1H-indole-2-carboxylate (1.0 eq) to the mixture.

-

Cooling & Coupling: Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add DIPEA (2.0 eq) dropwise[4].

-

Reaction: Stir the mixture at 0–5 °C for 40 to 60 minutes. The low temperature prevents the degradation of the active ester while the high reactivity of TBTU ensures rapid coupling[4].

-

Isolation: Remove the DMF solvent in vacuo (using a rotary evaporator equipped with a high-vacuum pump).

-

Purification: Subject the crude residue directly to silica gel chromatography, eluting with a gradient of 1% Methanol in Dichloromethane (DCM) to isolate the conjugated linker-indole intermediate[4].

Quantitative Data Summary

The following table synthesizes the operational parameters and expected outcomes for the two distinct methodologies discussed above, allowing chemists to select the appropriate conditions based on their target application.

| Parameter | FXIa Inhibitor Scaffold Synthesis | ADC Cleavable Linker Assembly |

| Primary Application | Anticoagulant small molecules[2][3] | Targeted biologic payloads[4] |

| Coupling Reagent | T3P (50% in EtOAc) | TBTU |

| Solvent System | Ethyl Acetate (EtOAc) or THF | N,N-Dimethylformamide (DMF) |

| Base | DIPEA (3.0 - 4.0 eq) | DIPEA (2.0 eq) |

| Operating Temperature | 50 °C (Overnight) | 0–5 °C (40 minutes) |

| Key Advantage | Zero epimerization; easy aqueous workup | High efficiency for polar/hindered substrates |

| Expected Yield | 75% – 90% | > 75% |

Visualizing the Synthetic Logic

The diagram below illustrates the self-validating logic of using tert-butyl 5-amino-1H-indole-2-carboxylate. The orthogonal relationship between the reactive C5-amine and the heavily protected C2-carboxylate ensures that complex molecules can be built linearly without cross-reactivity[2][4].

Workflow demonstrating the orthogonal reactivity of the 5-aminoindole scaffold.

References

-

BLD Pharmatech Co., Limited (Page 320) @ ChemBuyersGuide.com, Inc., ChemBuyersGuide.com. Available at:[Link]

-

[2] CN113943259A - Amino acid derivative, preparation method and application thereof, Google Patents. Available at:

-

[4] US8461117B2 - Chemical linkers and cleavable substrates and conjugates thereof, Google Patents. Available at:

-

[3] CN112608303B - Piperazine intermediate, preparation method and application thereof, Google Patents. Available at:

Sources

- 1. molcore.com [molcore.com]

- 2. CN113943259A - Amino acid derivative, preparation method and application thereof - Google Patents [patents.google.com]

- 3. CN112608303B - Piperazine intermediate, preparation method and application thereof - Google Patents [patents.google.com]

- 4. US8461117B2 - Chemical linkers and cleavable substrates and conjugates thereof - Google Patents [patents.google.com]

Application Note: Palladium-Catalyzed Cross-Coupling of tert-Butyl 5-Amino-1H-indole-2-carboxylate Derivatives

Executive Summary

The 5-amino-1H-indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., VEGFR, PDGFR targets). The tert-butyl ester functionality at the C2 position offers unique advantages: it serves as a robust protecting group orthogonal to methyl/ethyl esters, prevents unwanted decarboxylation during basic workups, and increases lipophilicity for cell-permeability assays.

This Application Note provides a definitive guide to the Palladium-catalyzed cross-coupling of tert-butyl 5-amino-1H-indole-2-carboxylate. While the 5-amino group is the primary nucleophile for C–N bond formation (Buchwald-Hartwig), this guide also covers advanced C–H activation strategies to functionalize the C3 position, maximizing the utility of this building block.

Mechanistic Insight & Catalyst Selection

The Challenge of the Substrate

The substrate presents two competing reactive centers and one sensitive functionality:

-

C5-Amino Group: An electron-rich aniline-like nucleophile. The electron-withdrawing C2-carboxylate slightly reduces its nucleophilicity compared to simple anilines, requiring electron-rich phosphine ligands.

-

Indole N1-H: A weak acid (

). Under strong basic conditions (e.g., NaH, NaOtBu), this position can deprotonate and compete for the catalyst, leading to N1-arylation side products. -

C2-tert-Butyl Ester: Acid-labile. While stable to many bases, it can undergo elimination (isobutylene loss) under high thermal stress or Lewis acidic conditions.

The Catalytic Cycle (Buchwald-Hartwig)

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. For this specific substrate, the Reductive Elimination step is often rate-determining due to the steric bulk of the tert-butyl group and the potential for the indole nitrogen to coordinate to Palladium.

Figure 1: Catalytic cycle for the C-N cross-coupling of 5-aminoindole derivatives. Note that the choice of base is critical to facilitate the deprotonation step without degrading the ester.

Protocol 1: C–N Cross-Coupling (Buchwald-Hartwig)[1]

This protocol is optimized for coupling the C5-amino group with aryl bromides or chlorides. It uses BrettPhos , a ligand designed to handle primary amines and prevent catalyst poisoning by the indole backbone.

Reagents & Equipment

-

Substrate: tert-butyl 5-amino-1H-indole-2-carboxylate (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.1 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)

-

Ligand: BrettPhos (for aryl chlorides/bromides) or XPhos (general purpose). RuPhos is an alternative for sterically hindered partners.

-

Base: Cs₂CO₃ (2.0 equiv).[1] Note: Avoid NaOtBu to prevent potential transesterification or N1-deprotonation issues.

-

Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol.

-

Atmosphere: Argon or Nitrogen (strictly oxygen-free).

Step-by-Step Methodology

-

Setup: In a glovebox or under a positive pressure of Argon, charge a reaction vial with the Indole substrate (1.0 equiv), Aryl Bromide (1.1 equiv), Pd(OAc)₂ (0.02 equiv), BrettPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

-

Solvation: Add anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M).

-

Degassing: If not in a glovebox, sparge the solvent with Argon for 10 minutes prior to addition. Seal the vial with a Teflon-lined crimp cap.

-

Reaction: Heat the block to 90 °C for 12–16 hours.

-

Checkpoint: Monitor by LC-MS. The starting amine typically elutes earlier than the coupled product. Look for the mass [M+Ar-H]⁺.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).

-

Note: The tert-butyl ester makes the product lipophilic; start with a low polarity gradient (e.g., 5-10% EtOAc).

-

Screening Guide for Optimization

If yields are low (<50%), consult the following optimization matrix:

| Variable | Standard Condition | Optimization Option A | Optimization Option B | Rationale |

| Ligand | BrettPhos | XPhos | RuPhos | XPhos is better for unhindered aryl halides; RuPhos for secondary amines/hindered halides. |

| Base | Cs₂CO₃ | K₃PO₄ | K₂CO₃ | K₃PO₄ is often more soluble in dioxane/water mixes; milder than NaOtBu. |

| Solvent | 1,4-Dioxane | Toluene | t-Amyl Alcohol | t-Amyl Alcohol promotes higher solubility of inorganic bases. |

| Temp | 90 °C | 110 °C | 80 °C | Lower temp if ester cleavage is observed (look for -56 mass loss). |

Protocol 2: Direct C–H Arylation (C3 Functionalization)

For researchers seeking to functionalize the indole core itself ("derivatives" via C–C bond formation), the C2-carboxylate acts as a blocking group, directing Pd-catalyzed C–H activation to the C3 position .

Reagents[3][4][5][6][7]

-

Substrate: tert-butyl 5-amino-1H-indole-2-carboxylate (N-protected recommended, e.g., 5-NHAc).

-

Coupling Partner: Aryl Iodide (1.5 equiv).

-

Catalyst: Pd(OAc)₂ (10 mol%).

-

Additive: Ag₂CO₃ (1.0 equiv) or Cu(OAc)₂ (oxidant/promoter).

-

Solvent: DMF or DMSO.

Methodology

-

Protection: It is highly recommended to protect the 5-amino group (e.g., as an acetamide) before C–H activation to prevent N-arylation or oxidation.

-

Mixing: Combine the N-acetyl substrate, Aryl Iodide, Pd(OAc)₂, and Ag₂CO₃ in a sealed tube.

-

Heating: Stir at 110 °C in DMF for 24 hours.

-

Mechanism: The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway at the C3 position.

Workflow Visualization

Figure 2: Operational workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting & Expert Tips

-

Ester Instability: If you observe the formation of the carboxylic acid (Mass = M - 56) or decarboxylated product (Mass = M - 100), the reaction temperature is likely too high, or the medium has become acidic (from byproduct HX). Solution: Ensure excess base (Cs₂CO₃) is present and lower temp to 80 °C.

-

N1-Arylation: If the aryl group attaches to the indole nitrogen instead of the exocyclic amine, the 5-amino group is not nucleophilic enough or the base is too strong. Solution: Switch to a weaker base (K₃PO₄) and ensure the use of a highly active ligand like BrettPhos which preferentially binds the Pd to the primary amine.

-

Catalyst Deactivation: The free N1-H of the indole can coordinate to Pd. If conversion stalls, consider protecting the N1 position (e.g., N-Boc or N-SEM) prior to coupling, although optimized ligands usually overcome this.

References

-

Buchwald-Hartwig General Protocol

-

Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link

-

-

Indole C-H Functionalization

-

Ligand Selection for Anilines

-

Tert-Butyl Ester Stability

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wwjmrd.com [wwjmrd.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

Application Note: Chemoselective N1-Functionalization of tert-Butyl 5-amino-1H-indole-2-carboxylate

Executive Summary

tert-Butyl 5-amino-1H-indole-2-carboxylate is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and CNS-active therapeutics. A critical bottleneck in its synthetic elaboration is achieving chemoselective N-functionalization (alkylation, acylation, or sulfonylation) at the indole ring (N1) without cross-reacting with the primary aniline-like amine at C5. This application note details the mechanistic rationale, quantitative profiling, and self-validating experimental protocols required to achieve absolute regiocontrol during N1-functionalization workflows.

Quantitative Physicochemical Profiling

Understanding the intrinsic properties of the substrate is the first step in designing a chemoselective reaction. The stark difference in pKa between the two nitrogen centers dictates the thermodynamic approach to functionalization.

| Property | Value / Description |

| Compound Name | tert-Butyl 5-amino-1H-indole-2-carboxylate |

| CAS Number | 152213-43-9 |

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| Indole N1-H Acidity (pKa) | ~16.0 – 17.0 (Highly acidic relative to C5) |

| Aniline C5-NH2 Acidity (pKa) | > 27.0 (Poorly acidic, highly nucleophilic) |

| C2-Ester Stability | Base-sensitive (requires anhydrous, non-saponifying conditions) |

| Physical Appearance | Off-white to pale brown solid |

Mechanistic Rationale: The Chemoselectivity Challenge

The core challenge in modifying this scaffold lies in differentiating its two nucleophilic nitrogen atoms.

Under neutral conditions, the C5-primary amine is the dominant nucleophile because its lone pair is highly available. Conversely, the N1 lone pair is delocalized into the aromatic

The Causality of Base Selection: To reverse this innate reactivity, we rely on thermodynamic deprotonation. The N1-proton is significantly more acidic than the C5-protons. By employing a strong base such as Sodium Hydride (NaH) in a polar aprotic solvent (e.g., DMF), the N1 position is selectively deprotonated to form a highly reactive indolide anion. This "naked" anion outcompetes the neutral C5-amine, driving functionalization exclusively to the N1 position 23.

Chemoselective pathway for N1 vs C5 functionalization based on thermodynamic deprotonation.

Experimental Methodologies

Protocol A: Direct Thermodynamic N1-Alkylation

This protocol leverages strong base control to achieve chemoselectivity without the need for protecting groups. It is highly effective for primary alkyl halides, benzyl halides, and alkynes 4.

Materials Required:

-

tert-Butyl 5-amino-1H-indole-2-carboxylate (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.15 eq)

-

Alkylating Agent (e.g., Benzyl bromide) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous NH₄Cl solution

Step-by-Step Workflow:

-

Substrate Preparation: To a flame-dried round-bottom flask purged with argon, add the indole substrate (1.0 eq) and dissolve in anhydrous DMF (approx. 5 mL/mmol).

-

Causality: DMF is chosen because polar aprotic solvents effectively solvate the sodium cation, leaving a highly reactive, "naked" indolate anion that drives N-alkylation over competitive C3-alkylation.

-

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (1.15 eq) portion-wise.

-

Causality & Validation: Cooling controls the exothermic hydrogen gas evolution and prevents oxidative degradation of the electron-rich 5-aminoindole core. The reaction is self-validating: a distinct color change (typically to a deep yellow/brown) indicates successful indolide anion formation. Stir for 30 minutes at 0 °C.

-

-

Electrophilic Addition: Add the alkylating agent (1.1 eq) dropwise over 5 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes of the electrophile, minimizing the risk of di-alkylation. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours. Monitor via TLC (Hexanes/EtOAc).

-

-

Quench & Work-up: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise.

-

Causality: NH₄Cl provides a buffered proton source to safely neutralize excess NaH. Avoiding strong aqueous bases (like NaOH) is critical here to prevent the unwanted saponification of the tert-butyl ester at the C2 position.

-

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Step-by-step experimental workflow for the direct N1-alkylation of 5-aminoindoles.

Protocol B: Orthogonal Protection Strategy (For Highly Reactive Electrophiles)

When utilizing highly reactive electrophiles (e.g., acyl chlorides or sulfonyl chlorides), thermodynamic base control may not be sufficient to prevent C5-functionalization. In these cases, an orthogonal Boc-protection strategy is required.

-

C5-Protection: React the substrate with Boc₂O (1.05 eq) in THF at room temperature. The C5-primary amine will react selectively without the need for a strong base, leaving the N1-indole intact.

-

N1-Functionalization: Treat the Boc-protected intermediate with NaH (1.2 eq) in DMF at 0 °C, followed by the addition of the acyl/sulfonyl chloride.

-

Deprotection: Cleave the C5-Boc group using a 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) solution at 0 °C for 2 hours. The tert-butyl ester at C2 is also acid-sensitive; careful monitoring is required to prevent premature ester hydrolysis, or alternatively, the C2 ester can be intentionally hydrolyzed in tandem if the free acid is the final target.

Troubleshooting & Optimization Matrix

| Observation / Issue | Mechanistic Cause | Recommended Optimization |

| Significant C3-Alkylation observed | Incomplete deprotonation of N1, leading to neutral indole reacting at the inherently nucleophilic C3 position. | Ensure strictly anhydrous conditions. Increase NaH to 1.25 eq. Switch to a harder leaving group (e.g., from iodide to bromide/tosylate). |

| C5-Alkylation observed | Moisture in the solvent quenched the indolide anion, allowing the C5-amine to act as the primary nucleophile. | Use fresh, anhydrous DMF (stored over molecular sieves). Verify the potency of the NaH dispersion. |

| Hydrolysis of C2 tert-butyl ester | Quenching with unbuffered water or prolonged exposure to basic aqueous conditions during workup. | Strictly quench with saturated NH₄Cl at 0 °C. Perform extractions rapidly to minimize aqueous contact time. |

References

- BenchChem. "Application Notes and Protocols: N-Alkylation of 5-Aminoindole with Allyl Bromide." BenchChem Technical Protocols.

- BenchChem. "Technical Support Center: Selective N-Alkylation of Indoles." BenchChem Technical Support.

- PubMed / NIH. "Base-mediated chemo- and stereoselective addition of 5-aminoindole/tryptamine and histamines onto alkynes.

- PubMed / NIH. "Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]